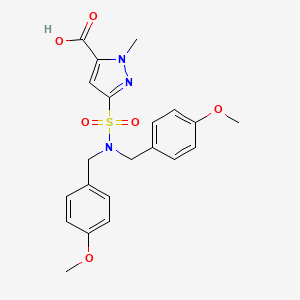

3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Descripción

This compound features a pyrazole core substituted at three positions:

- Position 1: A methyl group, enhancing metabolic stability by reducing susceptibility to oxidative degradation .

- Position 3: A bulky N,N-bis(4-methoxybenzyl)sulfamoyl group, which increases lipophilicity and may act as a protective moiety for sulfonamide functionality during synthesis or in vivo .

Pyrazole derivatives are widely explored for pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Propiedades

Fórmula molecular |

C21H23N3O6S |

|---|---|

Peso molecular |

445.5 g/mol |

Nombre IUPAC |

5-[bis[(4-methoxyphenyl)methyl]sulfamoyl]-2-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C21H23N3O6S/c1-23-19(21(25)26)12-20(22-23)31(27,28)24(13-15-4-8-17(29-2)9-5-15)14-16-6-10-18(30-3)11-7-16/h4-12H,13-14H2,1-3H3,(H,25,26) |

Clave InChI |

IWPGGBZYHMIENW-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=CC(=N1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

Attachment of Methoxybenzyl Groups: The final step involves the alkylation of the sulfamoyl group with 4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Reactivity of the Carboxylic Acid Group

The carboxylic acid at position 5 of the pyrazole ring undergoes typical derivatization reactions:

Esterification

-

Reaction: Treatment with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions yields esters.

Example:

Reported yields for similar pyrazole esters: 75–90% .

Amidation

-

Reaction: Activation via EDCI/HOBt followed by reaction with primary/secondary amines forms amides.

Example:

Antifungal pyrazole-4-carboxamides synthesized via this method showed IC₅₀ values < 10 µM .

Decarboxylation

-

Reaction: Heating under basic (NaOH) or transition-metal-catalyzed (Cu, Pd) conditions removes CO₂.

Note: The electron-withdrawing sulfamoyl group may facilitate decarboxylation at lower temperatures .

Functionalization of the Sulfamoyl Group

The N,N-bis(4-methoxybenzyl)sulfamoyl moiety exhibits distinct reactivity:

Deprotection of 4-Methoxybenzyl Groups

-

Reaction: Treatment with strong acids (TFA, HBr/AcOH) or oxidants (DDQ) removes the 4-methoxybenzyl protecting groups, yielding a primary sulfonamide.

Conditions:

Hydrolysis

-

Reaction: Acidic (HCl, H₂SO₄) or basic (NaOH) hydrolysis cleaves the sulfamoyl group, though steric hindrance from the bis(4-methoxybenzyl) groups may slow this process .

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature directs electrophiles to positions 3 and 4:

-

Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 .

-

Halogenation: NBS or Cl₂/FeCl₃ adds halogens to position 3 .

Biological Activity and Stability

Aplicaciones Científicas De Investigación

3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell function and behavior.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Positional Isomerism: The target compound’s carboxylic acid at position 5 distinguishes it from analogs like 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid (carboxylic acid at position 3). Sulfamoyl vs. Sulfonamide: The target’s bis(4-methoxybenzyl)sulfamoyl group is bulkier than the aryl sulfonamides in (e.g., compound 10), which may reduce metabolic clearance but increase steric hindrance in target binding .

Biological Activity :

- Analogs with sulfonamide/carboxamide groups (e.g., compound 14 in ) exhibit antimycobacterial activity, suggesting the target compound may share similar mechanisms .

- Carboxylic acid-containing derivatives (e.g., ) are associated with antibacterial effects, likely due to ionization at physiological pH enhancing target interactions .

Actividad Biológica

3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure

The compound is characterized by the following chemical structure:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid have shown efficacy against various bacterial strains. A study demonstrated that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have shown that certain pyrazole derivatives can significantly reduce the production of prostaglandins, which are mediators of inflammation. The compound's sulfamoyl group may enhance its anti-inflammatory properties by modulating immune responses .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, derivatives similar to 3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid have displayed antiproliferative effects against various cancer cell lines. In particular, compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives including the target compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating significant antimicrobial activity .

Case Study 2: Anti-inflammatory Activity

In a controlled in vitro study, the compound was tested for its ability to inhibit COX enzymes. Results indicated a dose-dependent inhibition with an IC50 value of approximately 0.5 µM for COX-2, showcasing its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

In vitro assays on human cervical cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of 0.06 µM, comparable to standard anticancer drugs like erlotinib (IC50 = 0.03 µM). This suggests that the compound may serve as a lead for further development in cancer therapy .

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 3-(N,N-Bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Answer:

The synthesis typically involves multi-step protocols starting with pyrazole core formation. Key steps include:

- Cyclocondensation : Reacting ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) to form the pyrazole ring .

- Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfamoyl chloride derivatives under basic conditions (e.g., NaOH/DMF) .

- Bis(4-methoxybenzyl) protection : Protecting the sulfonamide nitrogen using 4-methoxybenzyl chloride in the presence of a base like K₂CO₃ .

- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl ester) using NaOH or LiOH in aqueous THF .

Characterization : IR (C=O stretch ~1700 cm⁻¹), ¹H-NMR (pyrazole-CH₃ at δ ~2.5 ppm), and mass spectrometry (m/z 500–550 range) are critical .

Basic Question: How is the structural integrity of this compound validated in synthetic workflows?

Answer:

A combination of spectral and computational methods is used:

- X-ray crystallography : Resolves bond angles and confirms stereochemistry .

- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) against experimental data .

- ¹³C-NMR : Confirms carbonyl (C=O at ~165 ppm) and aromatic carbon environments .

- Elemental analysis : Ensures >98% purity by matching C/H/N/S ratios .

Advanced Question: How can researchers optimize reaction yields for the sulfamoylation step?

Answer:

Optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .

- Temperature control : Maintaining 0–5°C during sulfamoyl chloride addition minimizes side reactions .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates sulfamoylation .

- Statistical design : DOE (Design of Experiments) identifies optimal molar ratios (e.g., 1:1.2 pyrazole:sulfamoyl chloride) .

Advanced Question: What in vitro assays are suitable for evaluating its COX-2 selectivity?

Answer:

- Enzyme inhibition assays :

- Cell-based models : LPS-induced COX-2 in RAW 264.7 macrophages, quantified via ELISA for PGE₂ .

Advanced Question: How can structural discrepancies in crystallographic data be resolved?

Answer:

- High-resolution XRD : Use synchrotron radiation for <1.0 Å resolution .

- Twinned crystal analysis : Refine data using software like SHELXL .

- DFT-assisted refinement : Constrain bond lengths/angles to theoretical values .

Advanced Question: What strategies mitigate metabolic instability in hepatocyte assays?

Answer:

- Microsomal incubation : Identify primary metabolites using human liver microsomes + NADPH .

- Structural stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) at metabolically labile positions .

- Prodrug design : Mask carboxylic acid as ethyl ester to enhance permeability .

Advanced Question: How is Structure-Activity Relationship (SAR) analyzed for analogs?

Answer:

- Substituent variation : Synthesize analogs with modified bis(4-methoxybenzyl) groups (e.g., 4-fluorobenzyl) .

- In silico docking : Use AutoDock Vina to predict binding affinity to COX-2 active sites .

- Pharmacophore mapping : Identify critical H-bond acceptors (sulfamoyl O) and hydrophobic regions (pyrazole-CH₃) .

Basic Question: What analytical techniques assess purity during scale-up?

Answer:

- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time ~8.5 min .

- TLC : Silica gel, ethyl acetate/hexane (3:7), Rf ~0.4 .

- Karl Fischer titration : Ensure <0.5% water content .

Advanced Question: How are conflicting bioactivity data resolved across studies?

Answer:

- Assay standardization : Use identical cell lines (e.g., HT-29 for cytotoxicity) and positive controls .

- Dose-response curves : Compare EC₅₀ values across ≥3 independent replicates .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC₅₀ discrepancies .

Advanced Question: What computational methods predict its pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.